molecular formula C20H19N3OS B2372648 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide CAS No. 2034299-93-7

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide

Cat. No.: B2372648
CAS No.: 2034299-93-7
M. Wt: 349.45
InChI Key: YTPQTLGQJRKZRX-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a cyanobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced.

    Introduction of the cyanobenzamide group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanobenzamide group can be reduced to form amines or other derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Coupling reagents: Such as EDCI or DCC for amide bond formation.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines or other reduced derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving the benzo[b]thiophene moiety.

    Medicine: Potentially as an inhibitor or modulator of specific enzymes or receptors.

    Industry: In the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with signaling pathways: Affecting cellular processes.

    Inhibit or activate specific proteins: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-3-cyanobenzamide: A similar compound with a methylamino group instead of a dimethylamino group.

    N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-cyanobenzamide: A compound with a cyanobenzamide group at a different position.

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-23(2)18(17-13-25-19-9-4-3-8-16(17)19)12-22-20(24)15-7-5-6-14(10-15)11-21/h3-10,13,18H,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQTLGQJRKZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC(=C1)C#N)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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